An In-Depth Technical Guide to N¹,N¹-Dimethyl-1,3-benzenediamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to N¹,N¹-Dimethyl-1,3-benzenediamine: Synthesis, Properties, and Applications
Senior Application Scientist Note: Initial research for "N¹,N¹-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine" did not yield sufficient data for a comprehensive technical guide, suggesting it is a less common or novel compound. This guide will instead focus on the closely related and well-documented precursor, N¹,N¹-Dimethyl-1,3-benzenediamine , providing researchers and drug development professionals with a thorough understanding of its chemical structure, physical properties, and applications.
Introduction and Core Concepts
N¹,N¹-Dimethyl-1,3-benzenediamine, also known as 3-amino-N,N-dimethylaniline, is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring both a primary and a tertiary amine on a benzene ring, imparts a unique reactivity profile, making it a valuable intermediate in the production of dyes, pigments, and pharmaceuticals. The presence of the electron-donating amino groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions. This guide provides an in-depth analysis of its chemical characteristics and practical applications.
Chemical Structure and Identification
The chemical structure of N¹,N¹-Dimethyl-1,3-benzenediamine consists of a benzene ring substituted with a dimethylamino group at position 1 and an amino group at position 3.
Key Identifiers:
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IUPAC Name: N¹,N¹-Dimethylbenzene-1,3-diamine
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Common Names: 3-Amino-N,N-dimethylaniline, N,N-Dimethyl-m-phenylenediamine
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Molecular Formula: C₈H₁₂N₂[1]
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SMILES: CN(C)c1cc(N)ccc1
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InChI Key: BZJPIQKDEGXVFG-UHFFFAOYSA-N (for the dihydrochloride salt)[1][2]
Physicochemical Properties
The physical and chemical properties of N¹,N¹-Dimethyl-1,3-benzenediamine and its common salt form are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 209.11 g/mol (dihydrochloride) | [1][2] |
| Appearance | White to off-white crystalline solid (dihydrochloride) | [1] |
| Solubility | Soluble in water (dihydrochloride salt form) | [1] |
| Storage | Store in a cool, dry place away from incompatible substances. | [1] |
Synthesis and Experimental Protocols
The synthesis of N¹,N¹-Dimethyl-1,3-benzenediamine typically involves the reduction of a corresponding nitro-aromatic compound. A general synthetic workflow is outlined below.
Conceptual Synthesis Workflow
Caption: General synthesis workflow for N¹,N¹-Dimethyl-1,3-benzenediamine.
Exemplary Laboratory-Scale Synthesis Protocol
A common laboratory preparation involves the catalytic hydrogenation of N,N-dimethyl-3-nitroaniline.
Materials:
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N,N-dimethyl-3-nitroaniline
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Ethanol (absolute)
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10% Palladium on Carbon (Pd/C) catalyst
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Hydrogen gas source
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite)
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Ethyl acetate (EtOAc)
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Brine solution
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Magnesium sulfate (MgSO₄)
Procedure:
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Catalyst Preparation: In a well-dried two-neck flask equipped with a magnetic stirrer, add the 10% Pd/C catalyst. Purge the flask with an inert gas to ensure an inert atmosphere.
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Reaction Setup: Dissolve N,N-dimethyl-3-nitroaniline in absolute ethanol and add it to the flask containing the catalyst.
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Hydrogenation: Purge the flask with hydrogen gas, ensuring all air is displaced. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 24 hours.
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Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
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Extraction: Add water to the filtrate and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The resulting product can be further purified by crystallization or column chromatography to obtain high-purity N¹,N¹-Dimethyl-1,3-benzenediamine.
Causality in Experimental Choices:
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Inert Atmosphere: The initial purging with an inert gas is crucial to prevent any side reactions and to ensure the safety of the hydrogenation process.
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Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
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Solvent: Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
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Filtration through Celite: Celite is used to prevent the fine palladium catalyst from passing through the filter paper, ensuring its complete removal from the product.
Applications in Research and Industry
N¹,N¹-Dimethyl-1,3-benzenediamine is a key intermediate in several industrial processes, primarily in the synthesis of dyes and pigments.[1] Its reactive amino groups allow for diazotization and coupling reactions to form a wide variety of azo dyes.
In the realm of pharmaceutical research, its structural motif is found in more complex molecules with potential biological activity.[1] The presence of two amino groups with different basicities allows for selective functionalization, making it a versatile scaffold for building libraries of compounds for drug discovery.
Logical Relationship in Azo Dye Synthesis
Caption: Logical flow of azo dye synthesis using N¹,N¹-Dimethyl-1,3-benzenediamine.
Safety and Handling
As with all aromatic amines, N¹,N¹-Dimethyl-1,3-benzenediamine and its salts should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[1] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion
N¹,N¹-Dimethyl-1,3-benzenediamine is a foundational chemical intermediate with significant utility in both industrial and research settings. Its straightforward synthesis and versatile reactivity make it an important molecule for the creation of a diverse range of more complex compounds. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering valuable insights for professionals in chemistry and drug development.
References
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MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]
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Wikipedia. N,N-Dimethylphenylenediamine. [Link]
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Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
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NIST. 1,4-Benzenediamine, N,N-dimethyl-. [Link]
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PubChem. N1,N3-Dimethylbenzene-1,3-diamine. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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U.S. EPA. 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) - Substance Details. [Link]
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Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine. [Link]
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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GSRS. N4-(4-(DIMETHYLAMINO)PHENYL)-N1,N1-DIMETHYL-1,4-BENZENEDIAMINE. [Link]
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PubChem. N1,N1-Diethyl-4-methylbenzene-1,3-diamine. [Link]
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Mol-Instincts. N1,N1-DIMETHYLBENZENE-1,3-DIAMINE DIHYDROCHLORIDE | CAS 3575-32-4. [Link]
